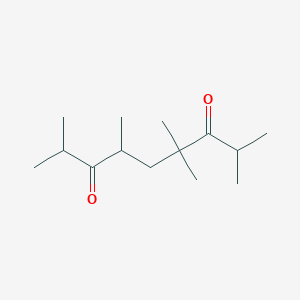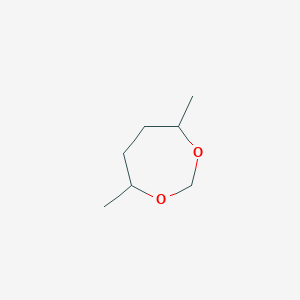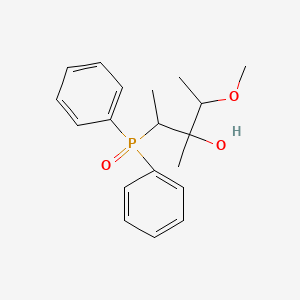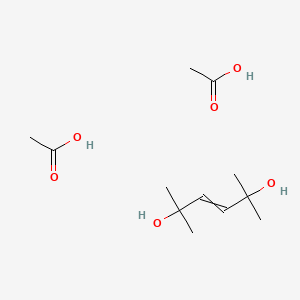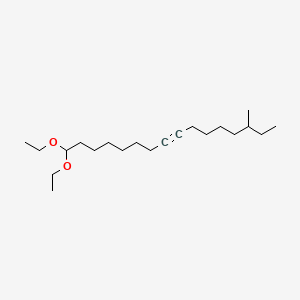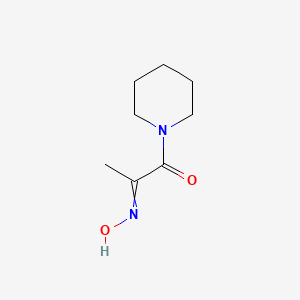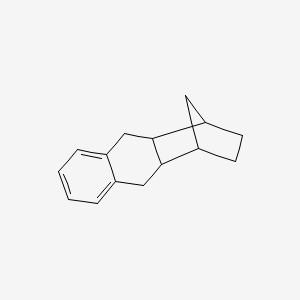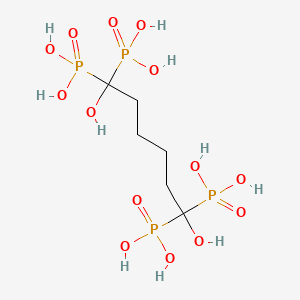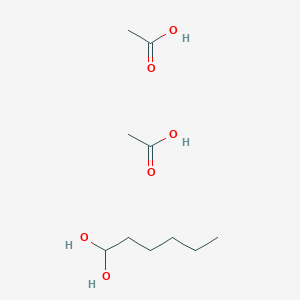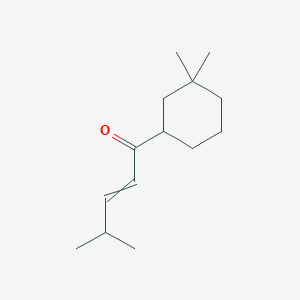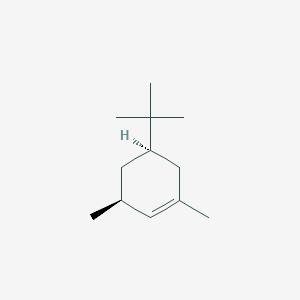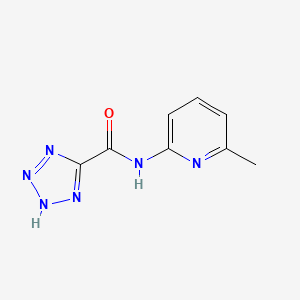
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrazole ring attached to a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to nitration to introduce a nitro group, followed by reduction to form 6-methyl-2-aminopyridine.
Tetrazole Formation: The 6-methyl-2-aminopyridine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Carboxamide Formation: Finally, the tetrazole derivative is treated with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 6-methyl-2-aminopyridine.
Substitution: Formation of various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-methylpyridin-2-yl)quinolin-2-amine: This compound has a quinoline ring instead of a tetrazole ring.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound features a quinazoline ring system.
Uniqueness
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can participate in unique interactions with biological targets, making it a valuable scaffold in drug design.
Eigenschaften
CAS-Nummer |
69407-31-4 |
|---|---|
Molekularformel |
C8H8N6O |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C8H8N6O/c1-5-3-2-4-6(9-5)10-8(15)7-11-13-14-12-7/h2-4H,1H3,(H,9,10,15)(H,11,12,13,14) |
InChI-Schlüssel |
ITJFEFGWHPWVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
